molecular formula C14H14OS B8323491 3-Benzylthiobenzyl alcohol CAS No. 123926-48-7

3-Benzylthiobenzyl alcohol

Cat. No.: B8323491
CAS No.: 123926-48-7
M. Wt: 230.33 g/mol
InChI Key: DDBZOXAQIBPKMK-UHFFFAOYSA-N
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Description

3-Benzylthiobenzyl alcohol (systematic IUPAC name: (3-(benzylthio)phenyl)methanol) is a substituted benzyl alcohol derivative characterized by a benzylthio (-S-CH₂-C₆H₅) group at the 3-position of the benzene ring. The thioether group introduces distinct electronic and steric properties compared to oxygen-containing analogs, influencing solubility, reactivity, and biological activity.

Key properties can be inferred through comparative analysis.

Properties

CAS No.

123926-48-7

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

(3-benzylsulfanylphenyl)methanol

InChI

InChI=1S/C14H14OS/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2

InChI Key

DDBZOXAQIBPKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-benzylthiobenzyl alcohol with structurally related benzyl alcohol derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound -S-CH₂-C₆H₅ (3-position) C₁₄H₁₄OS 230.33 (calculated) Not reported Likely soluble in organic solvents (e.g., ether, DCM) Synthetic intermediate, ligand design
3-Hydroxybenzyl alcohol -OH (3-position) C₇H₈O₂ 124.14 69–72 Soluble in water, ethanol Antioxidant studies, pharmaceutical intermediates
3-Methoxybenzyl alcohol -OCH₃ (3-position) C₈H₁₀O₂ 138.17 109 Soluble in ether, alcohol Fragrance industry, organic synthesis
4-Chloro-3-(trifluoromethyl)benzyl alcohol -Cl, -CF₃ (4-, 3-positions) C₈H₆ClF₃O 210.58 Not reported Insoluble in water Agrochemical intermediates
3-Methylbenzyl alcohol -CH₃ (3-position) C₈H₁₀O 122.16 Not reported Soluble in organic solvents Solvent, plasticizer

Key Observations :

  • Lipophilicity: The thioether group increases lipophilicity, making the compound more soluble in nonpolar solvents than 3-hydroxybenzyl alcohol .
  • Thermal Stability : Methoxy and hydroxy derivatives exhibit higher melting points due to hydrogen bonding, whereas thioethers may have lower thermal stability .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-chloromethylbenzyl alcohol reacts with thiophenol in the presence of a base such as sodium hydroxide or potassium carbonate. The base deprotonates thiophenol to generate a thiolate ion (C₆H₅S⁻), which attacks the electrophilic carbon of the benzyl chloride moiety. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

C₆H₅SH + NaOH → C₆H₅S⁻Na⁺ + H₂O\text{C₆H₅SH + NaOH → C₆H₅S⁻Na⁺ + H₂O}
3-ClCH₂C₆H₄CH₂OH + C₆H₅S⁻ → 3-C₆H₅SCH₂C₆H₄CH₂OH + Cl⁻\text{3-ClCH₂C₆H₄CH₂OH + C₆H₅S⁻ → 3-C₆H₅SCH₂C₆H₄CH₂OH + Cl⁻}

Optimization and Yield

Yields for this method range from 65% to 85% , depending on solvent choice and temperature control. For instance, using DMF at 70°C improves solubility of intermediates, while THF favors faster kinetics. Catalytic additives like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating ion-pair dissolution.

Reduction of Benzylthio Ketones

An alternative route involves the reduction of 3-benzylthiobenzaldehyde to the corresponding alcohol. This two-step process first synthesizes the aldehyde intermediate via formylation, followed by selective reduction.

Aldehyde Synthesis

The Vilsmeier-Haack reaction is employed to introduce a formyl group onto 3-benzylthiobenzene. Using phosphoryl chloride (POCl₃) and DMF, the substrate undergoes electrophilic substitution at the para position to the thioether group:

3-C₆H₅SCH₂C₆H₅ + POCl₃/DMF → 3-C₆H₅SCH₂C₆H₄CHO\text{3-C₆H₅SCH₂C₆H₅ + POCl₃/DMF → 3-C₆H₅SCH₂C₆H₄CHO}

Reduction to Alcohol

The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . NaBH₄ in methanol at 0°C provides milder conditions, yielding this compound in 70–78% purity. LiAlH₄ offers higher efficiency (>90%) but requires anhydrous diethyl ether and rigorous temperature control.

Iron-Catalyzed Cross-Etherification and Thiolation

Recent advances in transition-metal catalysis have enabled novel pathways for benzyl alcohol functionalization. While FeCl₃·6H₂O and FeCl₂·4H₂O are primarily used for etherification, their application in thioether synthesis remains underexplored.

Mechanistic Parallels

In etherification, Fe³⁺ acts as a Lewis acid, polarizing the C–O bond of benzyl alcohol to generate a carbocation intermediate. Analogously, Fe catalysts could stabilize thiolate ions, promoting C–S bond formation. For example:

3-HOCH₂C₆H₄SH + C₆H₅CH₂OH → 3-C₆H₅SCH₂C₆H₄CH₂OH + H₂O\text{3-HOCH₂C₆H₄SH + C₆H₅CH₂OH → 3-C₆H₅SCH₂C₆H₄CH₂OH + H₂O}

Challenges and Opportunities

Current iron-catalyzed systems face limitations in thiol compatibility due to catalyst poisoning by sulfur. However, ligand design (e.g., pyridine bis-thiazoline) may mitigate this issue, as seen in nonsymmetrical ether synthesis.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionDMF, 70°C, NaOH65–85%Straightforward, scalableRequires toxic solvents
Aldehyde ReductionNaBH₄/MeOH, 0°C70–78%High selectivityMulti-step, lower overall yield
Fe Catalysis (Hypothetical)FeCl₃, ligand, 100°CN/AEco-friendly solvent optionsUntested for thioethers

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxybenzyl alcohol with high purity?

  • Methodological Answer : 3-Hydroxybenzyl alcohol is synthesized via the reduction of 3-hydroxybenzaldehyde using reducing agents (e.g., sodium borohydride) or catalytic hydrogenation. Post-reaction purification is critical and typically involves distillation or column chromatography to achieve >98% purity, as validated by HPLC analysis . The product’s identity is confirmed by melting point (69–72°C) and spectroscopic characterization (e.g., HNMR, IR) .

Q. How should researchers characterize the purity and structural integrity of 3-Hydroxybenzyl alcohol?

  • Methodological Answer :

  • Purity : HPLC with UV detection is the gold standard, ensuring >98% purity for research-grade material .
  • Structural Confirmation :
  • Melting Point : 69–72°C (lit.) .
  • Spectroscopy : HNMR (δ 7.2–6.7 ppm for aromatic protons, δ 4.5 ppm for -CH2OH) and FTIR (broad O-H stretch at ~3300 cm⁻¹, C-O at ~1050 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 124.14 (C₇H₈O₂) .

Q. What safety protocols are essential when handling 3-Hydroxybenzyl alcohol in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, which may cause irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Segregate waste and collaborate with certified agencies for hazardous material disposal .
  • Storage : Keep in a cool, dark place (<25°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-Hydroxybenzyl alcohol, such as pro-oxidant vs. antioxidant effects?

  • Methodological Answer : Discrepancies arise from concentration-dependent behavior and model systems. For example:

  • Antioxidant Activity : Observed at low concentrations (≤10 µM) in DPPH radical scavenging assays, attributed to phenolic hydroxyl groups .
  • Pro-Oxidant Effects : At higher concentrations (>50 µM), it may generate reactive oxygen species (ROS) in cell cultures, validated via fluorescence probes (e.g., DCFH-DA) .
  • Experimental Design : Use dose-response curves and multiple assays (e.g., FRAP, lipid peroxidation) to contextualize dual effects .

Q. What strategies optimize the oxidation of 3-Hydroxybenzyl alcohol for derivative synthesis?

  • Methodological Answer : Controlled oxidation with nitric acid (HNO₃) yields 3-hydroxybenzaldehyde, a key intermediate.

  • Procedure : Mix 3-Hydroxybenzyl alcohol (3 drops) with 1 cc HNO₃ and 4 cc H₂O. Boil for 2 minutes; monitor aldehyde formation via TLC or GC-MS .
  • Alternative Oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane selectively cleaves benzyl ethers, useful for protecting-group strategies .

Q. How does the hydroxyl group position influence the reactivity of 3-Hydroxybenzyl alcohol compared to its isomers?

  • Methodological Answer : The meta-hydroxyl group in 3-Hydroxybenzyl alcohol reduces steric hindrance compared to the para-isomer (4-Hydroxybenzyl alcohol), enhancing its nucleophilicity in etherification reactions.

  • Example : In Mitsunobu reactions, 3-Hydroxybenzyl alcohol reacts 30% faster with triphenylphosphine/DIAD than the para-isomer due to favorable orbital alignment .
  • Comparative Studies : Use DFT calculations (e.g., Gaussian09) to map electronic differences between isomers .

Data Contradictions and Validation

  • Mutagenicity vs. Therapeutic Potential : While 3-Hydroxybenzyl alcohol shows antioxidant properties in vitro, its pro-mutagenic effects in Ames tests (e.g., Salmonella TA100 strain) require careful dose calibration in pharmacological studies .
  • Synthesis Yield Variability : Reductions of 3-hydroxybenzaldehyde may yield 80–95% product depending on solvent polarity (e.g., ethanol vs. THF) and catalyst (e.g., Pd/C vs. Raney Ni) .

Research Gaps and Future Directions

  • Mechanistic Pharmacological Studies : Use CRISPR-Cas9-edited cell lines (e.g., Nrf2-knockout) to elucidate antioxidant pathways .
  • Environmental Impact : Assess biodegradation via OECD 301F tests to quantify eco-toxicity .

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